ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 1,2-dihydropyrimidine core substituted with a methyl group at position 6, a carbamoylmethylsulfanyl group at position 4 (bearing a 2-methylphenyl moiety), and an ethyl ester at position 3. This compound belongs to a broader class of dihydropyrimidines (DHPMs), which are structurally related to Biginelli reaction products and exhibit diverse pharmacological and material science applications . The sulfanyl group at position 4, linked to a carbamoyl-methyl substituent, distinguishes it from simpler DHPM analogs and may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-4-24-16(22)14-11(3)18-17(23)20-15(14)25-9-13(21)19-12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,19,21)(H,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOIYRJZZVCJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it with analogous pyrimidine derivatives. Key differences arise in substituent positions, electronic effects, and synthetic pathways.
Table 1: Structural Comparison of Ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate and Analogues
Key Observations:
Substituent Diversity at Position 4: The target compound’s 4-position features a carbamoylmethylsulfanyl group with a 2-methylphenyl moiety, contrasting with simpler phenyl (Compound 2, ), brominated (Compound 4, ), or electron-deficient bis(trifluoromethyl)phenyl () substituents. The sulfanyl group in the target compound and ’s analog introduces nucleophilic reactivity, though ’s thioxo group at position 2 further modifies electronic properties .
Synthetic Flexibility :
- The target compound likely requires multi-step synthesis involving sulfanyl group introduction, whereas simpler analogs (e.g., Compound 2) are accessible via one-pot Biginelli reactions . Bromination (Compound 4) and thiolation () represent post-synthetic modifications.
Electronic and Steric Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the pyrimidine core, whereas the target compound’s carbamoyl group may enhance solubility and bioavailability .
Biological Activity
Ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a dihydropyrimidine core, which is known for its significant biological properties. The structural elements include:
- Dihydropyrimidine ring : A six-membered ring that influences the compound's reactivity and interaction with biological targets.
- Carbamoyl and sulfanyl groups : These substituents enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds with a dihydropyrimidine structure exhibit notable antimicrobial properties. For instance, derivatives of dihydropyrimidines have been shown to possess antibacterial effects against various pathogens. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .
Antiviral Properties
Dihydropyrimidine derivatives have also been investigated for their antiviral activities. In particular, compounds similar to this compound have shown efficacy against viral infections, potentially through mechanisms involving the inhibition of viral replication .
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyrimidine derivatives. For example, derivatives have been tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity. The mechanism of action often involves apoptosis induction and cell cycle arrest in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many dihydropyrimidines act as enzyme inhibitors, particularly targeting kinases involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways like PI3K/Akt and MAPK pathways, leading to altered cell survival and proliferation rates .
- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA synthesis in rapidly dividing cells, contributing to their anticancer effects.
Study on Anticancer Activity
In a controlled study examining the effects of various dihydropyrimidine derivatives on human glioma cells, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound effectively induced apoptosis through caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 6-Methyl-DHP | Human Glioma | 15 | Apoptosis Induction |
| DHP Derivative A | Breast Cancer | 20 | Cell Cycle Arrest |
| DHP Derivative B | Leukemia | 18 | Enzyme Inhibition |
Q & A
Q. What are the standard synthetic protocols for preparing dihydropyrimidine derivatives with complex substituents, such as sulfanyl and carbamoyl groups?
The compound can be synthesized via modified Biginelli reactions, which involve a one-pot condensation of aldehydes, β-keto esters, and thiourea derivatives. For sterically hindered substituents (e.g., the 2-methylphenyl carbamoyl group), reaction conditions such as catalyst choice (e.g., HCl vs. Lewis acids), solvent (e.g., ethanol or acetonitrile), and temperature (reflux vs. room temperature) must be optimized to improve yields . Characterization typically involves , , and LC-MS to confirm regioselectivity and purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Single-crystal X-ray diffraction (SCXRD) is essential for resolving molecular conformation, hydrogen-bonding networks, and intermolecular interactions. For example, SCXRD data can confirm the orientation of the sulfanyl group and the planarity of the dihydropyrimidine ring . Complement with FT-IR to identify functional groups (e.g., C=O at ~1700 cm) and to verify substituent integration ratios.
Q. How can researchers evaluate the antibacterial activity of this compound in preliminary assays?
Use agar diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare minimum inhibitory concentrations (MICs) with structurally related dihydropyrimidines, such as those with phenyl or trifluoromethyl substituents, to identify trends in activity . Include positive controls (e.g., ampicillin) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293) to establish selectivity.
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence regioselectivity during synthesis?
Bulky groups like the 2-methylphenyl carbamoyl moiety can hinder nucleophilic attack at the C4 position, leading to side products. To mitigate this, use polar aprotic solvents (e.g., DMF) to stabilize intermediates or employ microwave-assisted synthesis to accelerate reaction kinetics . Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution.
Q. What methodologies resolve contradictions in crystallographic data, such as disorder in the sulfanyl group?
For disordered residues (e.g., rotational isomers of the sulfanyl group), refine crystallographic models using restraints (e.g., SIMU/DELU in SHELXL) and validate with residual density maps. Compare multiple datasets or apply low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts . Cross-validate with solid-state NMR to confirm dynamic behavior.
Q. How do electronic modifications (e.g., electron-withdrawing vs. donating groups) affect biological activity?
Replace the 2-methylphenyl group with electron-deficient (e.g., 4-cyanophenyl) or electron-rich (e.g., 3,4,5-trimethoxyphenyl) analogs and compare bioactivity. For instance, trifluoromethyl groups enhance lipophilicity and membrane penetration, improving MICs against resistant strains . Use Hansch analysis or 3D-QSAR to correlate substituent properties (σ, π) with activity trends.
Q. What strategies ensure compound stability during long-term storage and experimental use?
Store the compound in airtight containers under inert gas (N) at −20°C to prevent oxidation of the sulfanyl group. For aqueous assays, prepare fresh DMSO stock solutions to avoid hydrolysis of the ester moiety . Monitor degradation via HPLC at regular intervals and characterize byproducts using HR-MS.
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity between similar dihydropyrimidines?
If a derivative with a 4-trifluoromethylphenyl group shows higher activity than the 2-methylphenyl analog, evaluate solubility (via logP measurements) and protein binding (e.g., SPR or molecular docking). Conflicting MICs may arise from assay-specific conditions (e.g., pH, inoculum size)—standardize protocols across replicates .
Methodological Best Practices
- Synthesis Optimization: Screen catalysts (e.g., Yb(OTf)) and solvents to balance yield and regioselectivity .
- Crystallography: Collect high-resolution data (θ > 25°) and refine hydrogen atoms isotropically for accuracy .
- Safety: Follow OSHA guidelines for handling thiourea precursors and dispose of waste via certified hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
